REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[N:6][CH:7]=1.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C.C([Li])CCC.CCCCCC>O1CCCC1.CCOCC>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([B:16]([OH:17])[OH:15])=[CH:7][N:6]=1)([CH3:11])([CH3:10])[CH3:9]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C(C)(C)C
|
Name
|
|
Quantity
|
1.29 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.06 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
hexanes
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 2½ hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to −10° C. over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of water (10 mL)
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting aqueous suspension was diluted with water (30 mL)
|
Type
|
WASH
|
Details
|
washed with ether (30 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous phase was acidified to pH 6 by the addition of acetic acid
|
Type
|
EXTRACTION
|
Details
|
the resulting milky suspension extracted with ether (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a white foam
|
Type
|
STIRRING
|
Details
|
the resulting suspension stirred vigorously for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5093 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |